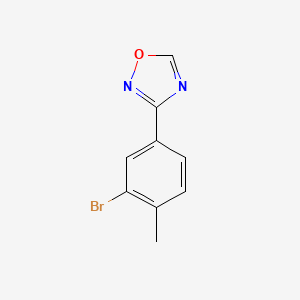
4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one” is a chemical compound with the IUPAC name 4-chloro-7,8-dihydro-6 (5H)-pteridinone . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN4O/c7-5-4-6 (10-2-9-5)8-1-3 (12)11-4/h2H,1H2, (H,11,12) (H,8,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of “4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one” is 198.61 . It is a powder at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a comprehensive chemical database or the material safety data sheet (MSDS) provided by the manufacturer.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves the condensation of 4-chloro-2-nitrobenzaldehyde with 2-amino-3-methylbutanoic acid, followed by reduction of the resulting nitro compound and cyclization to form the desired product.", "Starting Materials": [ "4-chloro-2-nitrobenzaldehyde", "2-amino-3-methylbutanoic acid", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chloro-2-nitrobenzaldehyde with 2-amino-3-methylbutanoic acid in the presence of acetic acid and sodium hydroxide to form 4-chloro-2-(2-amino-3-methylbutanamido)nitrobenzene", "Step 2: Reduction of 4-chloro-2-(2-amino-3-methylbutanamido)nitrobenzene with sodium borohydride in methanol to form 4-chloro-2-(2-amino-3-methylbutanamido)aniline", "Step 3: Cyclization of 4-chloro-2-(2-amino-3-methylbutanamido)aniline with acetic acid and sodium hydroxide to form 4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one" ] } | |
CAS-Nummer |
2171764-61-5 |
Produktname |
4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one |
Molekularformel |
C7H7ClN4O |
Molekulargewicht |
198.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



